3-Dimethylamino-1-phenyl-propanamine dihydrochloride
Overview
Description
Scientific Research Applications
Azetidinium Ion Approach in Synthesis
3-Dimethylamino-1-phenyl-propanamine dihydrochloride is utilized in the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines through an azetidinium ion intermediate. This method demonstrates regiospecific opening of the azetidinium ion intermediate and is significant in synthetic organic chemistry (O’Brien, Phillips & Towers, 2002).
Neurokinin-1 Receptor Antagonist
In medicinal chemistry, this compound is a component in the synthesis of neurokinin-1 receptor antagonists. These compounds have potential applications in treating emesis and depression (Harrison et al., 2001).
Potential Antidepressant Agents
The compound plays a role in developing potential antidepressant agents. Its derivatives have been evaluated for antidepressant properties, demonstrating effectiveness in biochemical and pharmacological animal models of depression (Clark et al., 1979).
Nonlinear Optical Absorption
In the field of optics, a derivative of this compound has been investigated for its nonlinear optical properties. This research suggests its potential use in optical device applications like optical limiters (Rahulan et al., 2014).
Asymmetric Grignard Cross-Coupling Catalysis
The compound is used in the preparation of diastereoisomeric phosphines, which are important in nickel-catalyzed asymmetric cross-coupling reactions, a critical process in the synthesis of chiral compounds (Hayashi et al., 1981).
Carbohydrate Chemistry
In carbohydrate chemistry, 3-(Dimethylamino)-1-propylamine, a related compound, is utilized for anomeric deacylation reactions, demonstrating its versatility and efficiency in the preparation of sugar derivatives (Andersen, Heuckendorff & Jensen, 2015).
Cationic Lipid Precursor Synthesis
The compound is instrumental in the synthesis of cationic lipid precursors, which are key in creating long-chain alkyl isocyanates. This is significant in the development of specialized chemicals (Yan-xiang, 2008).
Safety and Hazards
Properties
IUPAC Name |
N',N'-dimethyl-1-phenylpropane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKCIFSNAHRFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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